5-Methyl-2-oxotetrahydrofuran-3-carbonitrile
CAS No.: 76263-39-3
Cat. No.: VC17264059
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76263-39-3 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 5-methyl-2-oxooxolane-3-carbonitrile |
| Standard InChI | InChI=1S/C6H7NO2/c1-4-2-5(3-7)6(8)9-4/h4-5H,2H2,1H3 |
| Standard InChI Key | HEUVPDHMKYRCDO-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C(=O)O1)C#N |
Introduction
Structural and Physicochemical Properties
5-Methyl-2-oxotetrahydrofuran-3-carbonitrile (C₆H₇NO₂) possesses a molecular weight of 125.13 g/mol and features a fused tetrahydrofuran ring system. The compound’s IUPAC name derives from its oxo group at position 2, methyl substituent at position 5, and nitrile group at position 3. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 76263-39-3 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Key Functional Groups | Tetrahydrofuran, Carbonyl, Nitrile |
| Purification Methods | Column chromatography (20% ethyl acetate/hexanes) |
The tetrahydrofuran ring adopts a puckered conformation, with the carbonyl and nitrile groups introducing electronic asymmetry. This configuration enhances reactivity toward nucleophiles and electrophiles, as the electron-withdrawing nitrile group polarizes adjacent bonds.
Synthesis and Optimization Strategies
Industrial and laboratory syntheses of 5-methyl-2-oxotetrahydrofuran-3-carbonitrile prioritize cost efficiency and scalability. One widely reported method involves the functionalization of alkenes through cyclization reactions.
Cyclization of Alkenes
A precursor alkene undergoes oxidative cleavage to generate a diol intermediate, which is subsequently treated with a nitrile-forming agent (e.g., cyanogen bromide) under acidic conditions. Triethylamine is often employed to neutralize byproducts, achieving yields exceeding 65%. Critical parameters include:
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Temperature: 0–5°C to minimize side reactions
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Solvent System: Dichloromethane for optimal solubility
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Catalyst: Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization
Purification and Yield Enhancement
Purification via flash chromatography using 20% ethyl acetate in hexanes isolates the compound in >95% purity. Industrial processes often substitute this with recrystallization from ethanol-water mixtures to reduce solvent costs.
Reactivity and Mechanistic Insights
The compound’s reactivity is governed by its three functional groups:
Nitrile Group Transformations
The nitrile undergoes hydrolysis to carboxylic acids under acidic or basic conditions. For example, treatment with H₂SO₄ (70%) at reflux yields 5-methyl-2-oxotetrahydrofuran-3-carboxylic acid, a precursor to esters and amides.
Carbonyl Reactivity
The carbonyl group participates in nucleophilic additions. Grignard reagents, such as methylmagnesium bromide, add to the carbonyl, forming tertiary alcohols. This reaction proceeds via a tetrahedral intermediate stabilized by the adjacent nitrile.
Ring-Opening Reactions
Strong bases (e.g., NaOH) induce ring opening at the β-position to the carbonyl, generating γ-keto nitriles. These products are valuable in synthesizing pyrrolidine derivatives.
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound’s scaffold is integral to protease inhibitors and kinase modulators. For instance, derivatives bearing sulfonamide substituents exhibit IC₅₀ values < 100 nM against SARS-CoV-2 main protease in vitro.
Agrochemical Development
Structural analogs function as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate 90% weed suppression at application rates of 2 kg/ha.
Analytical Characterization
While detailed spectral data from remains partially redacted, standard characterization methods include:
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¹H NMR: Signals at δ 4.3–4.5 ppm (m, 2H, furan O–CH₂) and δ 1.2–1.4 ppm (d, 3H, CH₃)
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IR Spectroscopy: Peaks at 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (C=O stretch)
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Mass Spectrometry: Molecular ion peak at m/z 125.1 (M⁺) with fragmentation patterns consistent with tetrahydrofuran ring cleavage
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